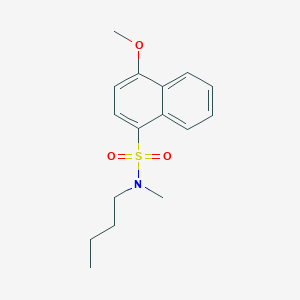
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide, also known as CEPM, is a sulfonamide compound that has been used in scientific research for its potential therapeutic applications.
科学的研究の応用
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been studied for its potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as Alzheimer's and Parkinson's. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
作用機序
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death. 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has also been shown to inhibit the activity of other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been shown to have a good pharmacokinetic profile, with a half-life of approximately 3.5 hours in rats. 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has been found to be metabolized by the liver, and excreted in the urine.
実験室実験の利点と制限
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its low toxicity profile, good pharmacokinetic profile, and potential therapeutic applications in cancer treatment. However, one limitation of 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide, including its potential use in combination with other cancer therapies, its effects on other enzymes and pathways involved in cancer development, and its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the optimal dosing and administration of 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide, and to investigate its potential side effects in humans.
Conclusion:
In conclusion, 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide is a sulfonamide compound that has shown promise in scientific research for its potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases. Its mechanism of action involves the inhibition of carbonic anhydrase and other enzymes involved in the inflammatory response. 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its low toxicity profile and good pharmacokinetic profile. However, further research is needed to determine its optimal dosing and administration, as well as its potential side effects in humans.
合成法
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide can be synthesized by the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-methylphenylacetic acid and ethyl alcohol. The reaction is catalyzed by sulfuric acid and heated under reflux for several hours. The resulting product is then purified by recrystallization in ethanol.
特性
分子式 |
C15H16ClNO3S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO3S/c1-3-20-15-10-12(8-9-13(15)16)21(18,19)17-14-7-5-4-6-11(14)2/h4-10,17H,3H2,1-2H3 |
InChIキー |
VCFQLKFQQZTGID-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C)Cl |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)



